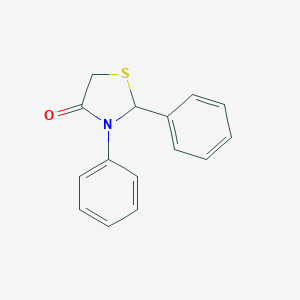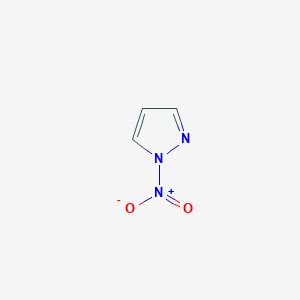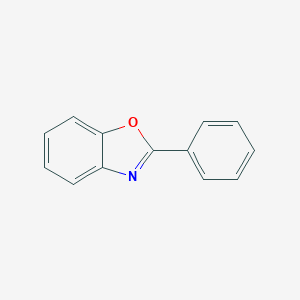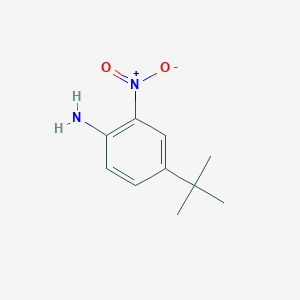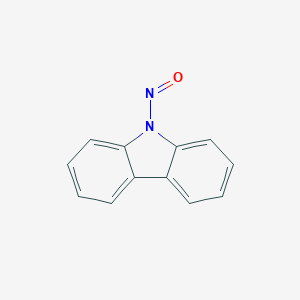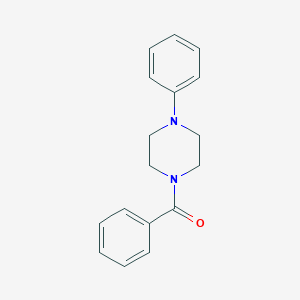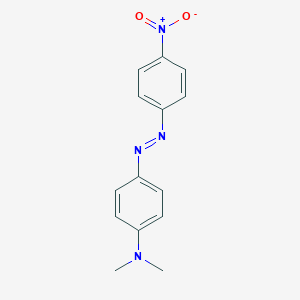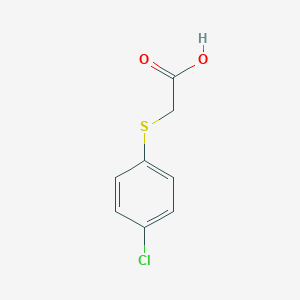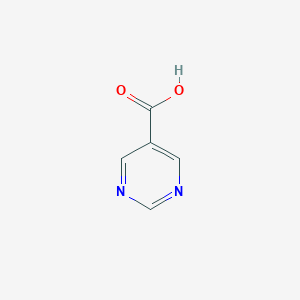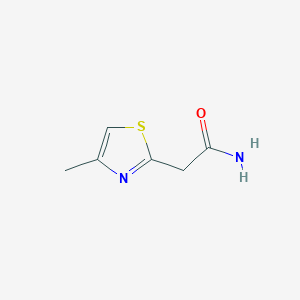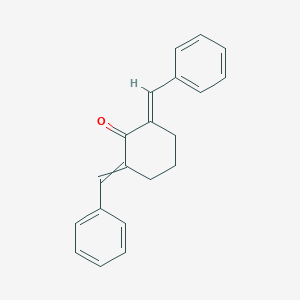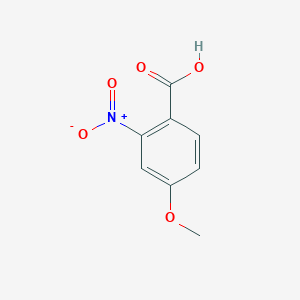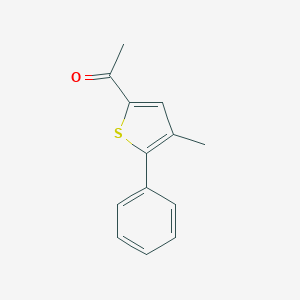
Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)-, also known as MPT, is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic properties. MPT is a thienyl analog of methamphetamine and has been shown to have similar effects on the central nervous system.
Mechanism of Action
The mechanism of action of Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- involves the inhibition of dopamine reuptake and the stimulation of dopamine release. Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- binds to the dopamine transporter and prevents the reuptake of dopamine into the presynaptic neuron, leading to an increase in extracellular dopamine levels. This increase in dopamine levels is thought to be responsible for the therapeutic effects of Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)-.
Biochemical and Physiological Effects:
Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- has been shown to have several biochemical and physiological effects. Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- has been found to increase dopamine and norepinephrine levels in the brain, which are neurotransmitters that play a critical role in the regulation of mood, motivation, and attention. Additionally, Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- has been shown to enhance cognitive function and memory retention. Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- has also been found to have neuroprotective properties, which may have implications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- has several advantages for lab experiments. Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- is a synthetic compound, which allows for precise control over the dose and administration of the compound. Additionally, Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- has been extensively studied in animal models, which provides a solid foundation for further research. However, there are also limitations to the use of Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- in lab experiments. Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- has been shown to have potential addictive properties, which may limit its use in clinical settings. Additionally, the long-term effects of Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- on the brain and body are not well understood, which may limit its use in research.
Future Directions
There are several future directions for research on Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)-. One potential area of research is the development of Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- analogs with improved therapeutic properties and reduced side effects. Additionally, further research is needed to understand the long-term effects of Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- on the brain and body. Finally, research is needed to determine the potential clinical applications of Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- in the treatment of neurological disorders.
Conclusion:
In conclusion, Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic properties. Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- has been shown to have potential applications in the treatment of various neurological disorders such as Parkinson's disease, ADHD, and depression. Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- has also been found to have several biochemical and physiological effects, including an increase in dopamine and norepinephrine levels in the brain. While there are limitations to the use of Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- in lab experiments, there are several future directions for research on Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)-, including the development of Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- analogs with improved therapeutic properties.
Synthesis Methods
The synthesis of Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- involves a multi-step process that includes the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenecarbonyl chloride, followed by the reaction of this intermediate with 4-methylbenzaldehyde to form 1-(4-methyl-5-phenyl-2-thienyl)ethanone. The final product is obtained by purification through recrystallization.
Scientific Research Applications
Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- has been shown to have potential therapeutic properties in the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and depression. Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- has been found to increase dopamine levels in the brain, which is a neurotransmitter that plays a critical role in the regulation of mood, motivation, and reward. Additionally, Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- has been shown to enhance cognitive function and memory retention.
properties
CAS RN |
57021-59-7 |
|---|---|
Product Name |
Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- |
Molecular Formula |
C13H12OS |
Molecular Weight |
216.3 g/mol |
IUPAC Name |
1-(4-methyl-5-phenylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C13H12OS/c1-9-8-12(10(2)14)15-13(9)11-6-4-3-5-7-11/h3-8H,1-2H3 |
InChI Key |
LGQFRZSATDQJPW-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1)C(=O)C)C2=CC=CC=C2 |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



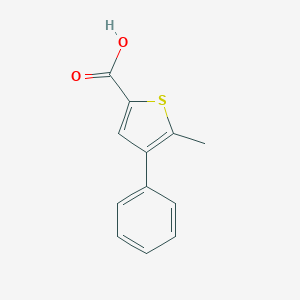
![1-Azatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B188890.png)
